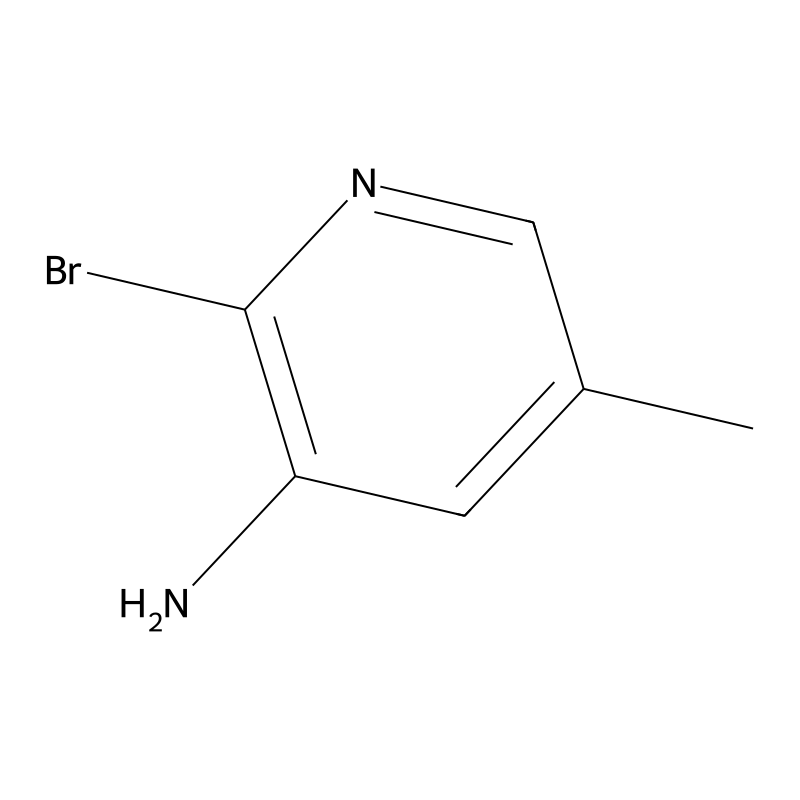

3-Amino-2-bromo-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

3-Amino-2-bromo-5-methylpyridine is a chemical compound that can be synthesized from various starting materials. One common method involves the reaction of 2-amino-5-methylaniline with bromine in the presence of a catalyst [].

Applications:

-Amino-2-bromo-5-methylpyridine is a versatile building block used in the synthesis of various other molecules with potential applications in scientific research, including:

3-Amino-2-bromo-5-methylpyridine is an organic compound with the molecular formula C₆H₇BrN₂. It features a pyridine ring substituted with an amino group and a bromine atom, making it a valuable intermediate in various chemical syntheses. The compound is characterized by its light yellow solid appearance and has a melting point of approximately 108-109 °C . Its CAS number is 34552-14-2, and it is recognized for its role in pharmaceutical applications and as a building block in organic synthesis.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols under suitable conditions.

- Reduction Reactions: The amino group may be subjected to reduction, leading to various amine derivatives.

- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures, often utilized in the synthesis of pharmaceuticals.

The biological activity of 3-Amino-2-bromo-5-methylpyridine has been explored in various studies. It exhibits:

- Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.

- Potential Anticancer Activity: Preliminary studies suggest that the compound may inhibit the growth of specific cancer cell lines, although further research is needed to confirm these effects .

Its toxicity profile indicates that it can be harmful if ingested or if it comes into contact with skin, necessitating careful handling .

The synthesis of 3-Amino-2-bromo-5-methylpyridine typically involves multi-step reactions:

- Bromination: The initial step often includes the bromination of 5-methylpyridine using bromine or hydrobromic acid in a suitable solvent.

- Amination: Subsequently, the bromo derivative is treated with ammonia or an amine to introduce the amino group .

These methods allow for the production of high-purity compounds suitable for further chemical applications.

3-Amino-2-bromo-5-methylpyridine finds applications in several fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting infectious diseases and cancer.

- Chemical Research: Utilized as a building block for synthesizing more complex organic molecules.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Several compounds share structural similarities with 3-Amino-2-bromo-5-methylpyridine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-2-chloro-5-methylpyridine | C₆H₇ClN₂ | Contains chlorine instead of bromine; used similarly in pharmaceuticals. |

| 4-Amino-2-bromo-5-methylpyridine | C₆H₇BrN₂ | Substituted at the fourth position; exhibits different biological activities. |

| 3-Amino-5-bromo-pyridine | C₅H₅BrN₂ | Lacks the methyl group; simpler structure affecting reactivity. |

Uniqueness

The uniqueness of 3-Amino-2-bromo-5-methylpyridine lies in its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological properties. This distinct arrangement allows it to serve as a versatile intermediate in organic synthesis while providing specific antimicrobial and potential anticancer activities not observed in other similar compounds.